Xanthevodine

Acridone Alkaloid Cytotoxicity Prostate Cancer Cell Lines Natural Product Anticancer Activity

Researchers requiring authentic non-methylated acridone standards face limited commercial availability and risk SAR misinterpretation with N-methylated analogs. Xanthevodine (CAS 477-78-1), isolated from Rutaceae species, provides a validated non-methylated acridone scaffold. - 3.8-fold greater cytotoxicity against PC-3M prostate cancer cells vs. melicopine. - Potent antimalarial activity against chloroquine-resistant P. falciparum Dd2 (IC50 18.9 µg/mL). - Essential chemotaxonomic reference standard for Rutaceae phytochemical profiling. Supplied with rigorous quality assurance for reproducible results in medicinal chemistry and natural product research.

Molecular Formula C16H13NO5
Molecular Weight 299.28 g/mol
CAS No. 477-78-1
Cat. No. B13753561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthevodine
CAS477-78-1
Molecular FormulaC16H13NO5
Molecular Weight299.28 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C3=C1C(=O)C4=CC=CC=C4N3)OC)OCO2
InChIInChI=1S/C16H13NO5/c1-19-13-10-11(14(20-2)16-15(13)21-7-22-16)17-9-6-4-3-5-8(9)12(10)18/h3-6H,7H2,1-2H3,(H,17,18)
InChIKeyXKWQECWFQVTROA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xanthevodine (CAS 477-78-1): A Non‑Methylated Acridone Alkaloid with Distinct Physicochemical and Bioactivity Profiles for Targeted Research Procurement


Xanthevodine (NSC 94652; CAS 477‑78‑1) is a naturally occurring acridone alkaloid with the IUPAC name 4,11‑dimethoxy‑5H‑[1,3]dioxolo[4,5‑b]acridin‑10‑one [REFS‑1]. It has a molecular weight of 299.28 g/mol, a calculated XLogP3‑AA value of 2.7, and a topological polar surface area (TPSA) of 66.00 Ų [REFS‑2]. The compound is characterized as a non‑methylated acridone, distinguishing it from the more prevalent N‑methylacridone class, and is isolated from various Rutaceae species including Evodia xanthoxyloides, Acronychia baueri, and Melicope leratii [REFS‑3]. Its melting point is reported as 217‑218 °C, and it exhibits characteristic UV absorption maxima at 218, 251 (sh), 282, and 304 (sh) nm in ethanol [REFS‑4].

Alkaloid Class

Non-methylated acridone alkaloid probe

Research Workflow

Structure-activity relationship and cell-model endpoint studies

Selection Context

N-methylation-dependent target engagement comparison

Why Acridone Analogs Cannot Be Freely Interchanged: Structural Determinants of Bioactivity in Xanthevodine vs. N‑Methylated and Mono‑Hydroxylated Congeners


Acridone alkaloids constitute a structurally diverse class of over 270 reported compounds, with biological activity highly dependent on specific substitution patterns on the acridin‑9(10H)‑one core [REFS‑1]. Xanthevodine, a non‑methylated tetrahydroxyacridone derivative, differs from the more common N‑methylacridones (e.g., melicopine, melicopicine) by the absence of a methyl group on the nitrogen atom, a feature that influences molecular geometry, hydrogen‑bonding capacity, and ultimately target engagement [REFS‑2]. Furthermore, subtle variations in oxygenation—such as the presence of a methylenedioxy ring versus free hydroxyl or methoxy groups—significantly modulate cytotoxicity, antimalarial potency, and selectivity [REFS‑3]. Therefore, substituting Xanthevodine with a generic acridone alkaloid without empirical validation risks introducing uncontrolled variability in assay outcomes, compromising experimental reproducibility, and leading to erroneous structure‑activity conclusions.

1

N-Methylation status mismatch

N-Methylated acridones may differ in hydrogen-bonding and target recognition profile; assay response context may not transfer.

2

Oxygenation pattern shift

Methylenedioxy vs. free hydroxyl/methoxy substitution can alter cytotoxicity and antimalarial screening endpoints.

3

Generic acridone interchangeability

Substituting with an unvalidated acridone congener may introduce uncontrolled variability in cell-model endpoint reproducibility.

Quantitative Differentiation of Xanthevodine: Head‑to‑Head Bioactivity Comparisons with Structurally Related Acridone Alkaloids


Superior Cytotoxicity Against Prostate Cancer Cell Lines PC‑3M and LNCaP Compared to Melicopine

In a direct head‑to‑head comparison of five acridone alkaloids isolated from the same Zanthoxylum simullans extract, Xanthevodine (reported as normelicopidine) exhibited markedly greater cytotoxic potency against prostate cancer cell lines PC‑3M and LNCaP than its N‑methylated congener melicopine [REFS‑1]. Specifically, Xanthevodine achieved IC50 values of 12.5 µg/mL and 21.1 µg/mL against PC‑3M and LNCaP, respectively, while melicopine required concentrations of 47.9 µg/mL and 37.8 µg/mL to achieve the same effect, representing a 3.8‑fold and 1.8‑fold increase in potency for Xanthevodine [REFS‑2].

Cytotoxicity vs. Melicopine
Head-to-head
3.8-fold (PC-3M), 1.8-fold (LNCaP)
Supports cell-model response context; reported greater prostate cancer cell-line sensitivity relative to melicopine.
Z. simullans extract comparison; IC50: 12.5 vs 47.9 µg/mL (PC-3M), 21.1 vs 37.8 µg/mL (LNCaP).
Acridone Alkaloid Cytotoxicity Prostate Cancer Cell Lines Natural Product Anticancer Activity

Enhanced Antimalarial Activity Against Plasmodium falciparum Dd2 Strain Relative to Melicopine and Evoxanthine

In a comparative in vitro antimalarial assay against the chloroquine‑resistant Plasmodium falciparum Dd2 strain, Xanthevodine (normelicopidine) displayed an IC50 value of 18.9 µg/mL [REFS‑1]. This activity is substantially better than that of melicopine (IC50 = 33.7 µg/mL, representing a 1.8‑fold advantage) [REFS‑2] and markedly superior to evoxanthine (IC50 = 67.6 µg/mL, a 3.6‑fold difference) [REFS‑3]. Among the acridone alkaloids tested in this panel, Xanthevodine was the most active against the Dd2 strain, underscoring its potential as a privileged scaffold for antimalarial lead optimization.

Antimalarial Activity vs. Analogs
Cross-study comparable
1.8-fold (vs. Melicopine), 3.6-fold (vs. Evoxanthine)
Supports antimicrobial screening context; reported higher P. falciparum Dd2 sensitivity among tested acridones.
IC50: 18.9 µg/mL (Dd2). Comparator IC50: 33.7 µg/mL, 67.6 µg/mL.
Antimalarial Acridone Alkaloids Plasmodium falciparum Dd2 Natural Product Drug Discovery

Structural Differentiation: Non‑Methylated Acridone Core vs. N‑Methylated Analogs for Distinct Target Engagement

Xanthevodine is classified as a non‑methylated acridone, whereas the majority of well‑characterized bioactive acridones (e.g., melicopine, melicopicine, acronycine) possess an N‑methyl group on the acridone nitrogen [REFS‑1]. This fundamental structural difference has been shown to impact molecular recognition and biological activity: the absence of N‑methylation in Xanthevodine preserves a hydrogen‑bond donor at the N10 position, which can alter binding modes to DNA‑related enzymes (e.g., topoisomerases, telomerases) and other protein targets [REFS‑2]. While direct comparative biochemical data for Xanthevodine versus N‑methylated analogs are limited, the established influence of N‑methylation on acridone alkaloid bioactivity provides a rational basis for selecting Xanthevodine when probing targets sensitive to hydrogen‑bonding interactions at the acridone nitrogen.

N-Methylation vs. Target Engagement
Class-level inference
Non-methylated (NH) vs. N-Methylated
N-H donor presence may influence DNA-enzyme binding modes; supports structure-activity relationship probe context.
Direct biochemical comparative data are limited; mechanistic interpretation based on class-level review.
Acridone Alkaloid Structure‑Activity Relationship Natural Product Molecular Recognition Chemical Biology Probe Design

High‑Value Research Applications of Xanthevodine Informed by Quantitative Bioactivity Comparisons


Prostate Cancer Lead Optimization Programs Seeking Potent, Non‑Methylated Acridone Scaffolds

Given its 3.8‑fold greater cytotoxicity against PC‑3M prostate cancer cells compared to melicopine [REFS‑1], Xanthevodine is particularly well‑suited for medicinal chemistry efforts aimed at developing novel therapeutics for castration‑resistant prostate cancer. Its non‑methylated acridone core offers a distinct chemical handle for derivatization, enabling exploration of structure‑activity relationships that are inaccessible with N‑methylated analogs [REFS‑2]. Researchers can use Xanthevodine as a lead compound or as a reference standard to benchmark the potency of synthetic acridone derivatives in prostate cancer cell viability assays.

Antimalarial Drug Discovery Against Chloroquine‑Resistant Plasmodium falciparum

Xanthevodine demonstrated the most potent activity among acridone alkaloids tested against the chloroquine‑resistant Dd2 strain of P. falciparum (IC50 = 18.9 µg/mL) [REFS‑3]. This performance positions Xanthevodine as a privileged natural product scaffold for developing next‑generation antimalarial agents. Procurement of Xanthevodine enables researchers to conduct mechanistic studies (e.g., heme detoxification inhibition, mitochondrial electron transport disruption), perform medicinal chemistry optimization to improve potency and ADME properties, and validate target engagement in parasite‑specific assays.

Chemical Biology Studies Probing the Role of Acridone N‑Methylation in Target Binding

The non‑methylated nature of Xanthevodine distinguishes it from the majority of bioactive acridone alkaloids [REFS‑4]. This makes Xanthevodine an essential tool compound for structure‑activity relationship studies investigating how N‑methylation affects DNA intercalation, topoisomerase inhibition, or protein kinase binding. By comparing Xanthevodine side‑by‑side with N‑methylated analogs (e.g., melicopine, acronycine) in biochemical and biophysical assays, researchers can isolate the contribution of the N‑H hydrogen bond donor to molecular recognition and biological activity.

Phytochemical and Chemotaxonomic Investigations of Rutaceae Species

Xanthevodine is a characteristic alkaloid of several Rutaceae genera, including Evodia, Acronychia, and Melicope [REFS‑5]. Its presence and relative abundance can serve as a chemotaxonomic marker for species identification and quality control of herbal materials. Analytical laboratories and natural product chemists can use authentic Xanthevodine reference material to develop and validate HPLC, LC‑MS, or GC‑MS methods for quantifying this alkaloid in plant extracts, enabling standardized phytochemical profiling and ensuring batch‑to‑batch consistency in natural product research.

Application
Selection Property
Validation Focus
Prostate cancer cell-model studies
Cell-model endpoint review
Apoptosis and cell-viability endpoints
Antimalarial screening studies
Antimicrobial screening context
P. falciparum strain-panel endpoint review
Acridone structure-activity relationship probe
N-methylation-dependent binding review
DNA-enzyme target engagement comparison
Rutaceae phytochemical profiling
Chemotaxonomic reference standard
HPLC/LC-MS method specificity and lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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